N-Butyl-N-ethylaniline N-Butyl-N-ethylaniline
Brand Name: Vulcanchem
CAS No.: 13206-64-9
VCID: VC20984855
InChI: InChI=1S/C12H19N/c1-3-5-11-13(4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3
SMILES: CCCCN(CC)C1=CC=CC=C1
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol

N-Butyl-N-ethylaniline

CAS No.: 13206-64-9

Cat. No.: VC20984855

Molecular Formula: C12H19N

Molecular Weight: 177.29 g/mol

* For research use only. Not for human or veterinary use.

N-Butyl-N-ethylaniline - 13206-64-9

Specification

CAS No. 13206-64-9
Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
IUPAC Name N-butyl-N-ethylaniline
Standard InChI InChI=1S/C12H19N/c1-3-5-11-13(4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3
Standard InChI Key DDKZXSNRYKHKQK-UHFFFAOYSA-N
SMILES CCCCN(CC)C1=CC=CC=C1
Canonical SMILES CCCCN(CC)C1=CC=CC=C1

Introduction

N-Butyl-N-ethylaniline is an organic compound with the molecular formula C₁₂H₁₉N and a molecular weight of approximately 177.29 g/mol . It is classified as an aromatic amine due to its structure, which includes a benzene ring bonded to an amino group substituted with butyl and ethyl groups.

Synthesis and Applications

N-butyl-N-ethylaniline can serve as a precursor for synthesizing various derivatives through halogenation reactions, such as bromination to form compounds like 2-Bromo-N-butyl-N-ethylaniline or 4-bromo-N-butyl-N-ethylaniline . These derivatives are used in organic synthesis for producing dyes, pharmaceuticals, and agrochemicals.

Synthesis Pathways

The synthesis typically involves starting materials that undergo substitution reactions to introduce different functional groups onto the aromatic ring or nitrogen atom.

Industrial Applications

Derivatives of N-butyl-N-ethylaniline find applications in several industries:

  • Pharmaceuticals: As intermediates in drug synthesis.

  • Dyes: Used in textile manufacturing.

  • Agrochemicals: In pesticide formulations.

Research Findings

Research on compounds related to N-butyl-N-ethylaniline often focuses on their reactivity patterns and potential applications:

Reactivity Patterns

These compounds exhibit typical reactivity associated with aromatic amines:

  • Electrophilic substitution reactions at positions ortho or para relative to the amino group.

  • Ability to participate in nucleophilic attacks when modified with electron-withdrawing groups like bromine.

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